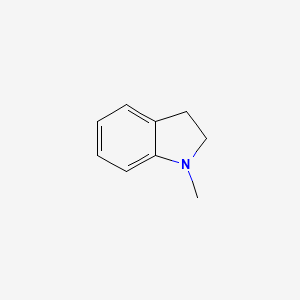

1-Methylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXFHJQGIIJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237064 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88475-55-2 | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, dihydromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylindoline synthesis from indoline

An In-Depth Technical Guide to the Synthesis of 1-Methylindoline from Indoline

Abstract

1-Methylindoline is a pivotal structural motif in a multitude of pharmacologically active compounds and functional materials. Its synthesis from the readily available precursor, indoline, is a fundamental transformation in medicinal and process chemistry. This guide provides an in-depth analysis of the primary synthetic routes for the N-methylation of indoline, intended for researchers, chemists, and drug development professionals. We will dissect three core methodologies: the classic Eschweiler-Clarke reductive amination, direct N-alkylation with traditional electrophiles, and a modern, greener approach using dimethyl carbonate (DMC). The discourse emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to empower chemists to select and execute the optimal strategy based on scale, safety, and efficiency considerations. Each protocol is presented with self-validating detail, supported by authoritative references and visual aids to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Importance of the 1-Methylindoline Core

The indoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The addition of a methyl group to the nitrogen at position 1 profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions. This simple modification can unlock enhanced biological activity or fine-tune a compound's pharmacokinetic profile. Consequently, the efficient and robust synthesis of 1-methylindoline from indoline is a critical and frequently performed transformation in the development of new chemical entities.

This guide moves beyond a simple recitation of recipes. It aims to provide a holistic understanding of the primary synthetic pathways, enabling the practicing scientist to make informed, rationale-driven decisions in the laboratory. We will explore the nuances of each method, from the atom economy of the Eschweiler-Clarke reaction to the high-throughput potential of direct alkylation and the superior safety profile of dimethyl carbonate.

Overview of Synthetic Strategies

The N-methylation of indoline, a secondary amine, can be accomplished through several distinct chemical strategies. The choice of method is often dictated by factors such as laboratory scale, cost of reagents, safety protocols, and environmental impact. The three predominant approaches are visualized below.

Caption: Base-mediated SN2 mechanism for direct N-methylation.

Experimental Protocols

Protocol 4.2.1: Using Methyl Iodide

This protocol is adapted from a general procedure for N-alkylation.

[1]1. Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suitable anhydrous solvent (e.g., DMF or THF). 2. Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or, for faster reactions, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Caution: NaH is highly reactive and flammable. 3. Indoline Addition: Cool the suspension to 0 °C and add a solution of indoline (1.0 eq) in the anhydrous solvent dropwise. 4. Methyl Iodide Addition: After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C. Caution: Methyl iodide is toxic and a suspected carcinogen. 5[2]. Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC. 6. Workup & Purification: Carefully quench the reaction with water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or vacuum distillation.

Protocol 4.2.2: Using Dimethyl Sulfate

This protocol is adapted from general procedures and safety considerations for DMS.

[2][3]1. Setup: In a well-ventilated fume hood, add indoline (1.0 eq), a base (e.g., K₂CO₃, 2.0 eq), and a solvent like acetone or acetonitrile to a round-bottom flask. 2. DMS Addition: Cool the mixture to 0 °C and add dimethyl sulfate (1.1 eq) dropwise via a syringe. Extreme Caution: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen. A[2]ll manipulations must be done with appropriate personal protective equipment. 3. Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC/GC-MS). 4. Workup & Purification: Quench the reaction by adding an aqueous ammonium hydroxide solution to destroy any unreacted DMS. Extract, dry, and purify as described in Protocol 4.2.1.

Field Insights & Considerations

-

Expertise: The choice of base is critical. Strong bases like NaH provide rapid and irreversible deprotonation but require strictly anhydrous conditions and greater handling care. Milder bases like K₂CO₃ are safer and often sufficient, though they may require longer reaction times or heating.

-

Trustworthiness: These methods are generally high-yielding and predictable. However, the risk of over-alkylation to form a quaternary salt exists, though it is less pronounced for a sterically hindered secondary amine like indoline compared to primary amines.

-

Limitations: The extreme toxicity of both MeI and DMS is a major drawback, especially for large-scale synthesis. T[2][4][5]hese reagents pose significant health risks and generate hazardous waste, necessitating stringent safety controls and disposal procedures.

Method 3: Green N-Alkylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as a superior methylating agent from a safety and environmental perspective. I[2]t is a non-toxic, biodegradable reagent that offers an excellent alternative to traditional alkylating agents, particularly in industrial settings.

Underlying Mechanism

The methylation with DMC proceeds via a different mechanism than direct SN2 displacement. The reaction involves a nucleophilic attack of the indoline nitrogen on one of the carbonyl carbons of DMC, followed by the elimination of a methoxycarbonyl group, which then decomposes.

-

Nucleophilic Acyl Substitution: The indoline nitrogen attacks a carbonyl group of DMC, forming a tetrahedral intermediate.

-

Intermediate Formation: This intermediate can be considered a carbamate.

-

Methyl Transfer/Decarboxylation: In the presence of a base and heat, this intermediate facilitates the transfer of a methyl group to another indoline molecule or undergoes a rearrangement, ultimately leading to the methylated product and the release of methanol and CO₂.

Caption: Nucleophilic acyl substitution pathway using Dimethyl Carbonate.

Experimental Protocol

This protocol is based directly on a published, scalable procedure.

[2]1. Setup: In a round-bottom flask equipped with a reflux condenser, combine indoline (1.0 eq, e.g., 3.0 g), potassium carbonate (K₂CO₃, ~0.5 eq, e.g., 1.5 g), and N,N-dimethylformamide (DMF, ~7 mL/g of indoline). 2. DMC Addition: Add dimethyl carbonate (DMC, 3.0 eq, e.g., 6.4 mL). 3. Heating: Heat the mixture to reflux (approximately 130 °C) for 9-14 hours. The reaction should be monitored by HPLC or GC-MS until completion. 4. Workup: Cool the reaction mixture to room temperature. Slowly dilute with water (~15 mL/g of indoline). 5. Extraction: Extract the product with a suitable solvent such as tert-butyl methyl ether (TBME) or ethyl acetate. 6. Purification: Wash the organic layer with water, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-methylindoline as a light yellow oil. The product is often of high purity (>95%) and may not require further purification.

[6]#### 5.3. Field Insights & Considerations

-

Expertise: DMC is less reactive than MeI or DMS, necessitating higher temperatures and longer reaction times. DMF is an excellent solvent choice due to its high boiling point and ability to dissolve the inorganic base.

-

Trustworthiness: This method has been proven robust and suitable for large-scale production, providing high yields and purity. I[2]ts selectivity for N-methylation over C-methylation is excellent.

-

Advantages: The primary advantage is the significantly improved safety profile. DMC is considered a green reagent. The byproducts (methanol and CO₂) are relatively benign. The procedure is operationally simple and highly scalable.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route requires a comparative assessment of key performance indicators. The following table summarizes the attributes of the discussed methods.

| Feature | Eschweiler-Clarke | Direct Alkylation (MeI/DMS) | Green Alkylation (DMC) |

| Typical Yield | > 90% | > 95% | > 95% |

| Reaction Time | 4 - 8 hours | 2 - 12 hours | 9 - 14 hours |

| Temperature | High (Reflux, ~100°C) | Low to Moderate (0°C to 60°C) | High (Reflux, ~130°C) |

| Reagent Toxicity | High (Formaldehyde) | Extreme (MeI, DMS) | Low (DMC) |

| Byproducts | CO₂, H₂O | Salts (e.g., NaI) | CO₂, CH₃OH |

| Key Advantage | No quaternization | High reactivity, speed | Safety, scalability, green |

| Key Disadvantage | Toxic reagent, acidic | Extreme toxicity, hazardous waste | Slower reaction rate |

| Scalability | Moderate | Poor (due to safety) | Excellent |

Purification and Characterization

Purification: Crude 1-methylindoline obtained from any of these methods is typically an oil. For high purity, vacuum distillation is the most effective method. If minor impurities persist, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Chemical Formula: C₉H₁₁N *[7] Molecular Weight: 133.19 g/mol *[7] Appearance: Colorless to pale yellow liquid

-

Boiling Point: ~105-107 °C at 15 mmHg

-

¹H NMR (CDCl₃): Key signals include a singlet for the N-CH₃ protons around 2.7 ppm, and multiplets for the aromatic and aliphatic protons of the indoline core.

-

¹³C NMR (CDCl₃): A characteristic signal for the N-CH₃ carbon appears around 35 ppm.

-

IR Spectroscopy: The absence of an N-H stretching band (typically ~3400 cm⁻¹) and the presence of C-H stretching bands confirm the successful methylation.

[8]---

Conclusion and Recommendations

The synthesis of 1-methylindoline from indoline can be achieved through several highly efficient methods.

-

For small-scale laboratory synthesis where speed is a priority and appropriate safety measures are in place, direct alkylation with methyl iodide and a mild base like K₂CO₃ offers a rapid and high-yielding route.

-

The Eschweiler-Clarke reaction remains a viable, cost-effective option, particularly when the absolute avoidance of quaternary byproducts is critical.

-

For process development and large-scale manufacturing , the use of dimethyl carbonate (DMC) is unequivocally the superior choice . Its excellent safety profile, low cost, high yield, and environmental compatibility align with the principles of modern green chemistry and industrial safety standards.

[2]By understanding the mechanistic underpinnings and practical considerations of each pathway, the synthetic chemist is well-equipped to strategically navigate the synthesis of this important molecular building block.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11781, 1-Methylindole. Retrieved from [Link]

-

Sciencemadness Discussion Board (2012). Methylation of indole? Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of indolines. Retrieved from [Link]

- Shieh, W.-C., & Dell, S. (2001). U.S. Patent No. 6,326,501. Washington, DC: U.S. Patent and Trademark Office.

-

Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 6, 104. Retrieved from [Link]

- Lakeside Laboratories, Inc. (1986). U.S. Patent No. 4,564,677. Washington, DC: U.S. Patent and Trademark Office.

-

Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 608-610. Retrieved from [Link]

-

Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline. Journal of Organic Chemistry, 31(4), 124-125. Retrieved from [Link]

-

PrepChem (2023). Synthesis of 1-amino-2-methylindoline. Retrieved from [Link]

-

ResearchGate (2018). Suggest an efficient method for synthesis of 1-Methylindole? Retrieved from [Link]

-

Wikipedia. 1-Methylindole. Retrieved from [Link]

- Shieh, W.-C., & Dell, S. (2001). International Patent No. WO2001081305A2. World Intellectual Property Organization.

- Shieh, W.-C., & Dell, S. (2001). Canadian Patent No. CA2405937C.

-

ResearchGate. Base effect on reaction between indole 1 and formaldehyde 2a at 100 °C. Retrieved from [Link]

-

Schneider, P., et al. (2021). Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles. Angewandte Chemie International Edition, 60(43), 23412-23418. Retrieved from [Link]

-

ResearchGate. N-methylation and O-methylation of indole and phenol respectively using.... Retrieved from [Link]

-

Wang, D., et al. (2014). Palladium-catalysed direct C-2 methylation of indoles. Chemical Communications, 50(84), 12596-12598. Retrieved from [Link]

-

Pletz, J., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(17), 11843-11851. Retrieved from [Link]

-

ResearchGate. Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Retrieved from [Link]

-

ResearchGate. Cai's Ir-catalyzed methylation of indole using methanol. Retrieved from [Link]

-

NIST. 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

da Silva, A. F. S., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 6(1), 474-483. Retrieved from [Link]

-

Curti, C., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(23), 5573. Retrieved from [Link]

-

Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

-

Silvi, M., & Procter, D. J. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50, 4553-4588. Retrieved from [Link]

-

Wikipedia. Eschweiler–Clarke reaction. Retrieved from [Link]

-

Dunn, A. L., et al. (2012). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 68-74. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55830, 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]

-

ResearchGate. Eschweiler-Clarke-Methylierung. Retrieved from [Link]

-

Wang, S.-G., et al. (2023). Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]

-

Wikipedia. Reductive amination. Retrieved from [Link]

-

Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6248. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55830, 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]

-

ResearchGate (2018). Reductive amination of amines with formaldehyde? Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 6. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methylindoline (CAS No. 824-21-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Methylindoline, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Section 1: Core Properties and Identification

1-Methylindoline, with the Chemical Abstracts Service (CAS) number 824-21-5 , is a substituted indoline derivative. The indoline scaffold is a prevalent structural motif in a multitude of biologically active compounds and natural products. The addition of a methyl group at the nitrogen atom (N-1 position) significantly influences its physicochemical properties and reactivity compared to the parent indoline molecule.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The table below summarizes the key characteristics of 1-Methylindoline.

| Property | Value | Source(s) |

| CAS Number | 824-21-5 | |

| Molecular Formula | C₉H₁₁N | |

| Molecular Weight | 133.19 g/mol | , |

| Appearance | Colorless to brown clear liquid | |

| Boiling Point | 223.6 °C at 760 mmHg | |

| Density | 1.027 g/cm³ | |

| Refractive Index | 1.563 | |

| LogP | 1.6789 | |

| Topological Polar Surface Area (TPSA) | 3.24 Ų |

-

¹H NMR (1-Methylindole): Spectral data for 1-methylindole is available and can be used as a comparative tool for monitoring the synthesis of 1-methylindoline.[1][2][3]

-

Mass Spectrometry (1-Methylindole): The mass spectrum of 1-methylindole shows a molecular ion peak (M+) at m/z 131, corresponding to its molecular weight.[4][5] This can be contrasted with the expected molecular ion peak of 133 for 1-methylindoline.

-

IR Spectroscopy (1-Methylindole): The infrared spectrum of 1-methylindole displays characteristic peaks for C-H stretching of the aromatic and methyl groups.[6] The reduction to 1-methylindoline would result in the appearance of C-H stretching frequencies for the saturated heterocyclic ring.

Section 2: Synthesis and Manufacturing

The primary and most efficient route to 1-Methylindoline is through the catalytic hydrogenation of its aromatic precursor, 1-methylindole. This transformation involves the reduction of the C2-C3 double bond within the pyrrole ring of the indole nucleus.

Experimental Protocol: Catalytic Hydrogenation of 1-Methylindole

This protocol is based on established methodologies for the reduction of indoles to indolines.[7][8]

Objective: To synthesize 1-Methylindoline via the catalytic hydrogenation of 1-methylindole.

Materials:

-

1-Methylindole

-

5% Ruthenium on Alumina (Ru/Al₂O₃) or 5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or other suitable solvent

-

Hydrogen gas (high purity)

-

High-pressure autoclave or a similar hydrogenation apparatus

Procedure:

-

Reactor Setup: In a high-pressure autoclave, place a magnetic stir bar.

-

Charging the Reactor: Add 1-methylindole to the autoclave. For every 1 gram of 1-methylindole, use approximately 10-20 mL of ethanol as the solvent.

-

Catalyst Addition: Carefully add the 5% Ru/Al₂O₃ or 5% Pd/C catalyst. A typical catalyst loading is 5-10 mol% relative to the substrate.

-

Sealing and Purging: Seal the autoclave securely. Purge the system with an inert gas, such as nitrogen or argon, three to five times to remove any residual oxygen.

-

Pressurizing with Hydrogen: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 6.0 MPa).[7]

-

Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 130 °C) while stirring vigorously.[7]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 1-methylindole spot/peak and the appearance of the 1-methylindoline product indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: The crude 1-methylindoline can be purified by vacuum distillation to obtain the final product in high purity.

Self-Validating System: The success of this protocol is validated at each critical step. The complete consumption of the starting material is confirmed by chromatography. The identity and purity of the final product are verified by comparing its spectral data (¹H NMR, ¹³C NMR, and MS) with known values or through elemental analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-methylindoline.

Section 3: Reactivity and Role as a Synthetic Building Block

1-Methylindoline serves as a versatile intermediate in organic synthesis. The presence of the N-methyl group prevents N-acylation or N-alkylation reactions that are common with indoline, thus directing functionalization to other parts of the molecule. The lone pair of electrons on the nitrogen atom still allows it to act as a base or nucleophile. The aromatic ring can undergo electrophilic substitution reactions, although the electron-donating nature of the nitrogen is somewhat attenuated compared to aniline due to its inclusion in the heterocyclic ring.

The indoline scaffold is a privileged structure in medicinal chemistry, and 1-methylindoline provides a valuable entry point for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

Section 4: Applications in Drug Discovery and Development

The indoline core is a common feature in many approved drugs and clinical candidates. Methylindoline derivatives, in particular, have shown promise in various therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders.

Central Nervous System (CNS) Drug Discovery

The physicochemical properties of the indoline nucleus, including its three-dimensional shape and ability to participate in various non-covalent interactions, make it an attractive scaffold for targeting CNS receptors and enzymes. The morpholine moiety, often incorporated into drug candidates, can improve pharmacokinetic properties such as solubility and brain permeability.[9][10] The N-methyl group in 1-methylindoline can be a key structural element for optimizing ligand-receptor interactions.

Anti-inflammatory and Anti-nephritic Properties

Recent studies have highlighted the therapeutic potential of methylindoline derivatives in ameliorating conditions such as cadmium-induced nephritis.[11] Certain derivatives have demonstrated potent antioxidant and anti-inflammatory properties in a dose-dependent manner. These compounds have been shown to reduce oxidative stress, lipid peroxidation, and apoptosis.[11] The mechanism of action often involves the downregulation of pro-inflammatory cytokine genes, including TNF-α, IL-1β, IL-6, and NF-κB.[11]

Structure-Activity Relationship (SAR) Studies

The indoline scaffold is amenable to systematic structural modifications to explore structure-activity relationships (SAR). By synthesizing and evaluating a series of analogs, researchers can identify the key structural features responsible for biological activity and optimize properties such as potency, selectivity, and metabolic stability.[12][13] For instance, SAR studies on tricyclic indoline derivatives have led to the discovery of potent resistance-modifying agents against methicillin-resistant Staphylococcus aureus (MRSA).[12]

Illustrative Signaling Pathway in Drug Action

The following diagram illustrates a plausible signaling pathway that could be modulated by a hypothetical drug candidate derived from 1-methylindoline, targeting an inflammatory response.

Caption: Potential anti-inflammatory mechanism of a 1-methylindoline derivative.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Methylindoline. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place, protected from light.

References

-

1-Methylindole | C9H9N | CID 11781 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

-

Study of hydrogenation and dehydrogenation of 1-methylindole for reversible onboard hydrogen storage application | Request PDF. (n.d.). Retrieved January 3, 2026, from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl- - NIST. (n.d.). Retrieved January 3, 2026, from [Link]

-

Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-methylindoline - 88475-55-2, C9H11N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 3, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Methylindole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

-

Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole - MDPI. (2023, January 13). Retrieved January 3, 2026, from [Link]

-

Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

1H-Indole, 1-methyl- - NIST. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Methyl-1H-indole-2,3-dione - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Acetyl-2-methylindoline - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Reversible Pd Catalysts Supported on Hierarchical Titanate Nanosheets for an N-Methylindole-Based Liquid Organic Hydrogen Carrier - ACS Publications. (2023, October 10). Retrieved January 3, 2026, from [Link]

-

Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Retrieved January 3, 2026, from [Link]

-

Synthesis and biological activity of indoline compounds as α1-AR antagonist. (n.d.). Retrieved January 3, 2026, from [Link]

-

1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies | Request PDF. (n.d.). Retrieved January 3, 2026, from [Link]

-

SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed. (2025, August 14). Retrieved January 3, 2026, from [Link]

Sources

- 1. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylindole(603-76-9) MS spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

A Spectroscopic Guide to 1-Methylindoline: Characterization by NMR, IR, and MS

Introduction: The Molecular Blueprint of 1-Methylindoline

1-Methylindoline (CAS 824-21-5), systematically named 1-methyl-2,3-dihydro-1H-indole, is a heterocyclic amine of significant interest in the development of pharmaceuticals and functional organic materials.[1][2] Its structural backbone, an indole ring system where the C2-C3 double bond is saturated, provides a versatile scaffold for chemical modification. As with any molecule destined for high-stakes applications like drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 1-methylindoline, offering not just the data but the scientific rationale behind the spectral features.

The molecular structure of 1-methylindoline consists of a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom is substituted with a methyl group, and the pyrrole-like ring is fully saturated. This structure dictates the specific spectroscopic signatures we observe.

Caption: Structure of 1-Methylindoline with Atom Numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methylindoline, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the electronic environment of each unique proton in the molecule. The aliphatic protons on the saturated five-membered ring (positions 2 and 3) are expected to appear at a higher field (lower ppm) compared to the aromatic protons on the benzene ring, due to the shielding effect of the sp³-hybridized carbons. The N-methyl protons are also shielded and typically appear as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylindoline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1 | Triplet | 1H | Aromatic H |

| ~6.7 | Triplet | 1H | Aromatic H |

| ~6.6 | Doublet | 1H | Aromatic H |

| ~6.5 | Doublet | 1H | Aromatic H |

| ~3.3 | Triplet | 2H | C2-H₂ (Aliphatic) |

| ~2.9 | Triplet | 2H | C3-H₂ (Aliphatic) |

| ~2.7 | Singlet | 3H | N-CH₃ |

(Note: Data synthesized from spectral databases. Actual shifts may vary slightly based on solvent and instrument.)[3]

Interpretation and Causality:

-

Aromatic Region (6.5-7.1 ppm): The four protons on the benzene ring exhibit complex splitting patterns (triplets and doublets) due to coupling with their neighbors. Their downfield shift is a direct result of the deshielding effect of the aromatic ring current.

-

Aliphatic Region (2.9-3.3 ppm): The two sets of methylene protons (C2-H₂ and C3-H₂) appear as distinct triplets. This is a classic example of vicinal coupling, where the protons on C2 couple with the protons on C3, and vice-versa, resulting in a triplet (n+1 rule, where n=2). The protons at C2 are slightly more deshielded than those at C3 due to their proximity to the electron-withdrawing nitrogen atom.

-

N-Methyl Group (~2.7 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, hence they appear as a sharp singlet. Its upfield position relative to the aromatic protons is characteristic of a methyl group attached to a nitrogen atom.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. 1-Methylindoline has nine carbon atoms, which are expected to give rise to eight distinct signals due to the symmetry of the benzene ring.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylindoline

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~152 | C7a (Quaternary) |

| ~130 | C3a (Quaternary) |

| ~127 | Aromatic CH |

| ~124 | Aromatic CH |

| ~117 | Aromatic CH |

| ~106 | Aromatic CH |

| ~56 | C2 (Aliphatic) |

| ~36 | N-CH₃ |

| ~29 | C3 (Aliphatic) |

(Note: Data synthesized from spectral databases like SpectraBase, sourced via PubChem.)[3]

Interpretation and Causality:

-

Aromatic Carbons (106-152 ppm): The six carbons of the benzene ring resonate in this downfield region. The two quaternary carbons (C3a and C7a), which are part of the ring fusion, are typically found at the lower field end of this range.

-

Aliphatic Carbons (29-56 ppm): The C2 carbon, being directly attached to the nitrogen, is the most deshielded of the aliphatic carbons, appearing around 56 ppm. The C3 carbon is further from the nitrogen and thus resonates at a higher field (~29 ppm). The N-methyl carbon appears around 36 ppm, a characteristic shift for such a group.

Caption: Standard workflow for NMR spectroscopic analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-methylindoline in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5] The choice of solvent is critical; it must dissolve the sample without its own signals obscuring important regions of the analyte's spectrum.[6]

-

Filtration: Filter the solution through a pipette with a small glass wool or Kimwipe plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][7] This step is crucial for achieving high magnetic field homogeneity and, consequently, sharp spectral lines.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the field homogeneity across the sample volume.

-

Spectral Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. ¹³C NMR typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.[5]

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The resulting spectrum is then phase-corrected, baseline-corrected, and calibrated using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[8]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of 1-methylindoline is characterized by absorptions corresponding to C-H bonds (both aromatic and aliphatic), C-N bonds, and the vibrations of the benzene ring.

Table 3: Key IR Absorption Bands for 1-Methylindoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1340 | C-N Stretch | Aryl Amine |

| 750-700 | C-H Bend (out-of-plane) | Ortho-disubstituted Benzene |

(Note: Data synthesized from spectral databases and general IR correlation tables.)[3]

Interpretation and Causality:

-

C-H Stretching: The distinction between aromatic (sp²) and aliphatic (sp³) C-H stretching is clear. The bonds involving sp²-hybridized carbons are stronger and vibrate at a higher frequency (>3000 cm⁻¹), while the sp³ C-H bonds of the methylene and methyl groups vibrate at a lower frequency (<3000 cm⁻¹).

-

Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. These are often seen as a set of sharp peaks.

-

C-N Stretching: The stretching vibration for the aryl C-N bond is typically found in the 1360-1250 cm⁻¹ range.

-

Aromatic Substitution Pattern: The strong absorption band around 750 cm⁻¹ is highly indicative of an ortho-disubstituted benzene ring, which is consistent with the structure of 1-methylindoline. This out-of-plane C-H bending is a reliable "fingerprint" for this substitution pattern.

Experimental Protocol: FTIR Spectroscopy

-

Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O). The instrument software will automatically subtract this from the sample spectrum.[9]

-

Sample Preparation (Neat Liquid): Since 1-methylindoline is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[10] Press the plates together to form a thin, uniform liquid film.

-

Sample Analysis: Place the salt plates in the sample holder of the spectrometer.

-

Data Acquisition: Acquire the spectrum. The typical range for organic compounds is 4000-400 cm⁻¹.[11] The final spectrum is usually an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-methylindoline, electron ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

The mass spectrum of 1-methylindoline is dominated by the molecular ion (M⁺) peak and a significant fragment resulting from the loss of a hydrogen atom.

Table 4: Key Mass Spectrometry Data (EI) for 1-Methylindoline

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 133 | ~95 | [C₉H₁₁N]⁺ (Molecular Ion, M⁺) |

| 132 | 100 | [M-H]⁺ (Base Peak) |

| 117 | ~15 | [M-H-CH₃]⁺ or [M-CH₄]⁺ |

| 104 | ~5 | Further fragmentation |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |

(Note: Data sourced from NIST and PubChem.)[3][12]

Interpretation and Causality:

-

Molecular Ion Peak (m/z 133): The peak at m/z 133 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 133.19 g/mol .[3] Its high relative intensity suggests that the 1-methylindoline molecular ion is relatively stable.

-

Base Peak (m/z 132): The most abundant ion in the spectrum (the base peak) occurs at m/z 132. This corresponds to the loss of a single hydrogen atom ([M-H]⁺). The stability of this cation is likely due to the formation of a resonance-stabilized iminium ion or a related aromatic structure. This is a very common and characteristic fragmentation pathway for N-alkylated indolines.

-

Other Fragments: The peak at m/z 117 likely arises from the loss of a methyl radical from the m/z 132 ion. The presence of a peak at m/z 77 is a classic indicator of a benzene ring, corresponding to the phenyl cation [C₆H₅]⁺.

Caption: Proposed fragmentation pathway for 1-methylindoline in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile liquid like 1-methylindoline, the sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Separation: The GC separates the sample from the solvent and any impurities based on their boiling points and interactions with the GC column.

-

Ionization: As the pure 1-methylindoline elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The complementary nature of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-methylindoline. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups and the aromatic substitution pattern. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern that serves as a final structural fingerprint. Together, these techniques form a self-validating system, ensuring the identity and integrity of this important chemical building block for researchers in drug discovery and materials science.

References

- Bruker. (n.d.). NMR Sample Preparation.

- Li, X., Wang, M., Liu, R., & Capaccioli, S. (2015). Secondary relaxation dynamics in rigid glass-forming molecular liquids with related structures. The Journal of Chemical Physics, 143(10), 104505.

-

Hornak, J. P. (n.d.). Basics of NMR - Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

- University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

- Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure.

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information [General experimental procedures].

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab.

-

Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

- SpectraBase. (n.d.). 1-Methylindole - Optional[13C NMR]. Wiley.

- SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[13C NMR]. Wiley.

- SpectraBase. (n.d.). 1-Acetyl-2-methylindoline - Optional[FTIR]. Wiley.

- Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy.

Sources

- 1. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. organomation.com [organomation.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. scribd.com [scribd.com]

- 9. mse.iastate.edu [mse.iastate.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 12. 1H-Indole, 2,3-dihydro-1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methylindoline

Abstract

1-Methylindoline (N-methylindoline) is a saturated heterocyclic amine that serves as a pivotal structural motif in a multitude of pharmacologically active compounds and as a versatile intermediate in synthetic organic chemistry. As the saturated analog of 1-methylindole, its chemical behavior is governed by the interplay between a nucleophilic tertiary amine and an electron-rich aromatic ring. This guide provides a comprehensive analysis of the core physicochemical properties, spectroscopic signatures, and characteristic reactivity of 1-methylindoline. We will delve into the mechanistic underpinnings of its reactions, with a particular focus on electrophilic aromatic substitution and oxidation, providing field-proven insights and detailed experimental protocols for researchers in drug development and chemical synthesis.

Core Molecular Structure and Physicochemical Properties

1-Methylindoline, with the chemical formula C₉H₁₁N, is structurally composed of a benzene ring fused to a five-membered pyrrolidine ring, with a methyl group substituent on the nitrogen atom.[1] Unlike its aromatic counterpart, 1-methylindole, the five-membered ring in 1-methylindoline is saturated. This fundamental structural difference dictates its chemical personality: the nitrogen's lone pair of electrons is not part of the aromatic π-system and is thus fully available, rendering the molecule a strong electron-donating group and a competent nucleophile.

The key physical and chemical properties of 1-methylindoline are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 824-21-5 | [2] |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 223.6 °C at 760 mmHg | |

| 100-102 °C at 14 Torr | [3] | |

| Density | 1.027 g/cm³ (predicted) | [3] |

| pKa (Conjugate Acid) | 6.20 ± 0.20 (predicted) | [3] |

| Solubility | Soluble in common organic solvents |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the 1-methylindoline structure.

-

¹H NMR: The proton NMR spectrum is characterized by aliphatic signals for the C2 and C3 methylene protons, typically appearing as triplets around 3.0-3.5 ppm, and a singlet for the N-methyl protons around 2.7 ppm. The aromatic protons appear in the range of 6.5-7.2 ppm.[4]

-

¹³C NMR: The carbon spectrum shows distinct signals for the aliphatic carbons (C2, C3) and the N-methyl carbon, separate from the six aromatic carbon signals.[4]

-

IR Spectroscopy: The infrared spectrum lacks the N-H stretch seen in indoline but displays characteristic C-H stretches for both aromatic and aliphatic groups, along with C-N and C=C aromatic stretches.[4]

Electronic Structure and its Influence on Reactivity

The reactivity of 1-methylindoline is a direct consequence of its electronic architecture. The nitrogen atom, being directly attached to the benzene ring and part of a saturated five-membered ring, acts as a powerful activating group for electrophilic aromatic substitution (EAS).

The lone pair on the nitrogen atom is geometrically aligned to donate electron density into the aromatic π-system through resonance. This donation significantly increases the nucleophilicity of the benzene ring, making it much more reactive towards electrophiles than benzene itself. This activating effect is stronger than that of a simple alkyl group.

The donation of electron density is most pronounced at the ortho (C7) and para (C5) positions relative to the nitrogen atom. This dictates the regioselectivity of its reactions, as detailed in the following section.

Caption: Core reactivity pathways of 1-methylindoline.

Key Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

1-Methylindoline readily undergoes electrophilic aromatic substitution due to the potent activating nature of the N-methylamino group.

Causality of Regioselectivity: The reaction proceeds via an arenium ion (sigma complex) intermediate. When the electrophile attacks at the C5 (para) or C7 (ortho) position, a key resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, completing its octet. This resonance stabilization is not possible for attack at the C4 or C6 (meta) positions. Consequently, the activation energy for ortho and para attack is significantly lower.[5] Due to steric hindrance from the adjacent fused ring, substitution at the C5 (para) position is generally favored over the C7 (ortho) position.[6][7]

Caption: General mechanism for EAS at the C5 position of 1-methylindoline.

A. Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the aromatic ring and is highly effective for electron-rich arenes like 1-methylindoline.[8][9] The electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4] The reaction predictably yields 1-methylindoline-5-carbaldehyde.

B. Halogenation: Direct bromination or chlorination proceeds readily, typically using reagents like Br₂ or N-bromosuccinimide (NBS).[2][10] The reaction is highly regioselective for the 5-position.

C. Nitration: Due to the high reactivity of the ring, nitration must be performed under carefully controlled, mild conditions to avoid oxidation and the formation of multiple products. Nitrating agents like nitric acid in acetic anhydride are often employed.[9]

Oxidation to 1-Methylindole

A common and synthetically useful transformation of the indoline core is its dehydrogenation (oxidation) to the corresponding indole. This aromatization reaction can be achieved with a variety of oxidizing agents.

Common Reagents and Causality:

-

Manganese Dioxide (MnO₂): Activated MnO₂ is a widely used, heterogeneous reagent for this purpose. The reaction is typically run at reflux in a non-polar solvent like benzene or toluene, often with a Dean-Stark trap to remove the water formed during the reaction, thereby driving the equilibrium towards the aromatic product.[11]

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful and high-potential quinone that is highly effective for the dehydrogenation of indolines, often proceeding under milder conditions than MnO₂.[11][12] The reaction mechanism involves hydride abstraction from the indoline.

This oxidation is a critical step in many synthetic routes where the indoline moiety is used as a protected or precursor form of an indole.

Experimental Protocols

The following protocols are presented as self-validating systems. The choice of reagents, solvents, and purification methods are based on established chemical principles to ensure reproducibility and high purity of the final product.

Protocol 1: Vilsmeier-Haack Formylation of 1-Methylindoline

This protocol describes the synthesis of 1-methylindoline-5-carbaldehyde. The Vilsmeier reagent is a weak electrophile, making the reaction selective for highly activated rings and minimizing side reactions.[13]

Workflow Diagram:

Caption: Workflow for the Vilsmeier-Haack formylation of 1-methylindoline.

Step-by-Step Methodology: (Adapted from general Vilsmeier-Haack procedures)

-

Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice-water bath to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Add a solution of 1-methylindoline (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate. This will hydrolyze the intermediate iminium salt to the aldehyde.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-methylindoline-5-carbaldehyde.

Protocol 2: Oxidation of 1-Methylindoline to 1-Methylindole

This protocol utilizes activated manganese dioxide (MnO₂) for the dehydrogenation of 1-methylindoline. The heterogeneous nature of the reaction simplifies product isolation.[11]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylindoline (1.0 equivalent) and an inert solvent such as toluene or benzene (approx. 0.1 M concentration).

-

Reaction: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) to the solution.

-

Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of the 1-methylindole spot.

-

Work-up and Isolation: Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent or another suitable solvent like ethyl acetate.

-

Combine the filtrate and washings and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude 1-methylindole can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Conclusion

1-Methylindoline is a highly valuable building block whose reactivity is dominated by two key features: the electron-donating N-methylamino group that strongly activates the aromatic ring for regioselective electrophilic substitution at the 5-position, and the saturated heterocyclic ring that is susceptible to oxidative dehydrogenation. A thorough understanding of these properties and the associated reaction mechanisms allows for the strategic and efficient synthesis of complex indole-containing target molecules. The protocols provided herein offer robust and validated methods for the functionalization and transformation of this important synthetic intermediate.

References

- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of 1-Methylindoline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 1-Methylindoline: A Foundation for Solubility

Understanding the inherent properties of 1-methylindoline is the first step in predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N | |

| Molecular Weight | 133.19 g/mol | |

| Appearance | Light yellow to yellow liquid | |

| Boiling Point | 223.6 °C at 760 mmHg | |

| Density | 1.027 g/cm³ | |

| Structure | A bicyclic compound with a benzene ring fused to a five-membered nitrogen-containing ring, where the nitrogen atom is methylated. |

The structure of 1-methylindoline, featuring a non-polar aromatic ring and a tertiary amine, is the primary determinant of its solubility. The presence of the lone pair of electrons on the nitrogen atom allows for potential hydrogen bonding with protic solvents, although the methyl group introduces some steric hindrance.

Theoretical Framework: Predicting the Solubility of 1-Methylindoline

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Polarity and Intermolecular Forces

1-Methylindoline can be classified as a moderately polar molecule. The aromatic ring and the aliphatic portion of the five-membered ring are non-polar, while the tertiary amine group introduces polarity. The primary intermolecular forces at play are:

-

Van der Waals forces (London dispersion forces): Present in all molecules, these forces will be significant due to the surface area of the molecule.

-

Dipole-dipole interactions: Arising from the permanent dipole moment of the tertiary amine group.

-

Hydrogen bonding: While 1-methylindoline cannot act as a hydrogen bond donor, the nitrogen atom's lone pair can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

Solubility Predictions in Common Organic Solvents

Based on these principles, we can predict the solubility of 1-methylindoline in various classes of organic solvents:

-

Non-polar solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. The non-polar aromatic ring of 1-methylindoline will interact favorably with these solvents through van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated. The dipole-dipole interactions between the solvent and the tertiary amine group of 1-methylindoline will promote dissolution.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. In addition to dipole-dipole interactions, hydrogen bonding between the solvent's hydroxyl group and the nitrogen's lone pair in 1-methylindoline will significantly enhance solubility.

-

Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is likely, driven by strong dipole-dipole interactions.

-

Water: Low to very low solubility is predicted. While the nitrogen can accept hydrogen bonds from water, the large non-polar hydrocarbon portion of the molecule will dominate, leading to unfavorable hydrophobic interactions. The related compound, 1-methylindole, is reported to be insoluble in water.[1]

This predictive framework is visualized in the following diagram:

Workflow for Determining the Solubility of 1-Methylindoline.

Qualitative Assessment: Miscibility Determination

This initial screening provides a rapid assessment of whether 1-methylindoline is fully miscible with a solvent.

-

Preparation: In a series of clean, labeled glass vials, add 1 mL of each organic solvent.

-

Addition of Solute: To each vial, add a small, known volume of 1-methylindoline (e.g., 100 µL).

-

Mixing: Cap the vials tightly and vortex for 30 seconds to ensure thorough mixing.

-

Observation: Allow the vials to stand for 5 minutes and observe.

-

Miscible: The mixture remains a single, clear phase.

-

Immiscible: The mixture separates into two distinct layers.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Quantitative Assessment: Solubility Determination

For solvents in which 1-methylindoline is not fully miscible, this method can be used to determine the approximate solubility.

-

Preparation of Saturated Solution: In a vial, add a known volume of the solvent (e.g., 5 mL). Add 1-methylindoline dropwise while vortexing until a persistent second phase (undissolved droplets) is observed. Then, add a small excess of 1-methylindoline to ensure saturation.

-

Equilibration: Cap the vial tightly and place it in a thermostatically controlled environment (e.g., a 25 °C water bath) for at least 24 hours. Agitate the mixture periodically to facilitate equilibration.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature environment until the two phases have clearly separated.

-

Sampling: Carefully withdraw a known volume of the solvent-rich phase (the supernatant) using a pipette, ensuring that none of the undissolved 1-methylindoline is collected.

-

Quantification: Determine the concentration of 1-methylindoline in the collected aliquot. This can be achieved by:

-

Gravimetric Analysis: Weigh the aliquot, then carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of 1-methylindoline. The mass of the remaining 1-methylindoline can then be determined.

-

Spectroscopic Analysis: If 1-methylindoline has a distinct UV-Vis absorbance, a calibration curve can be prepared to determine its concentration in the aliquot. This method is generally more accurate for lower solubilities.

-

-

Calculation: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety, Handling, and Disposal

Working with 1-methylindoline and organic solvents requires strict adherence to safety protocols.

1-Methylindoline Safety

-

Hazards: 1-Methylindoline is a combustible liquid and can cause skin, eye, and respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [3]* Handling: Work in a well-ventilated area, preferably within a chemical fume hood. [3]Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [2]

Organic Solvent Safety

-

General Precautions: Many organic solvents are flammable, volatile, and may have toxic properties. [4]Always consult the Safety Data Sheet (SDS) for each solvent before use.

-

Handling: Handle flammable solvents away from ignition sources. [4]Use appropriate containment to minimize the risk of spills.

-

Waste Disposal: Dispose of solvent waste in designated, properly labeled containers. [5][6]Do not pour organic solvents down the drain. [5]Segregate halogenated and non-halogenated solvent waste as per institutional guidelines. [5]

Conclusion

This technical guide provides a comprehensive overview of the solubility of 1-methylindoline in common organic solvents, grounded in fundamental chemical principles. While specific quantitative data is not widely published, the theoretical framework and detailed experimental protocol presented herein empower researchers to make informed decisions regarding solvent selection and to accurately determine solubility for their specific applications. By combining theoretical prediction with empirical verification and adhering to strict safety protocols, scientists and drug development professionals can confidently and effectively utilize 1-methylindoline in their research endeavors.

References

-

Alfa Aesar. (n.d.). 1-Methylindoline. Retrieved from [Link]

-

American Elements. (n.d.). 1-Methylindoline. Retrieved from [Link]

-

GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

-

Lab Manager. (2019, July 8). Using solvents safely in the lab. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

Sources

- 1. 1-Methylindole, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. aksci.com [aksci.com]

- 4. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

- 6. web.mit.edu [web.mit.edu]

Introduction: The Significance of the N-Methyl Indoline Moiety

An In-depth Technical Guide to the N-Methylation of Indoline: Mechanisms, Protocols, and Field-Proven Insights

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a methyl group to the nitrogen atom (N-methylation) can profoundly influence the molecule's pharmacological profile. This seemingly simple structural modification can alter properties such as metabolic stability, membrane permeability, receptor binding affinity, and overall bioavailability. Consequently, robust and well-understood methods for the N-methylation of indoline are critical for researchers, medicinal chemists, and professionals in drug development. This guide provides an in-depth technical overview of the core reaction mechanisms and field-proven protocols for this essential transformation.

Classical N-Methylation Strategies: The Workhorses of Synthesis

The Eschweiler-Clarke Reaction: Reductive Amination for Clean Methylation

The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of secondary amines like indoline. It utilizes an excess of formic acid and formaldehyde to achieve methylation without the risk of forming quaternary ammonium salts, a common side reaction with other methods.[1][2]

The reaction proceeds through a reductive amination pathway. The causality behind its success lies in a two-step sequence within a single pot: the formation of an iminium ion followed by its irreversible reduction.

-

Iminium Ion Formation: Indoline, a secondary amine, reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily loses a molecule of water to generate a highly electrophilic N-methyliminium ion.

-

Hydride Transfer and Irreversibility: Formic acid serves as the hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion. This reduction is driven by the concomitant and irreversible loss of carbon dioxide gas, which shifts the equilibrium towards the methylated product.[1][2] The reaction stops at the tertiary amine stage because the product, N-methylindoline, lacks the N-H proton necessary to form another iminium ion.[1]

Caption: Mechanism of the Eschweiler-Clarke reaction for indoline.

This protocol is a self-validating system, where the progress can be monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material.

-

Reagents:

-

Indoline (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.5 eq)

-

Formic acid (98-100%, 2.5 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add indoline.

-

Add formic acid, followed by the aqueous formaldehyde solution.

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or 2M sodium hydroxide until the effervescence ceases and the pH is > 9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude N-methylindoline, which can be further purified by distillation or column chromatography.[3]

-

Direct Alkylation with Methyl Iodide

Direct alkylation with methyl iodide is a straightforward method for N-methylation. It is a classic SN2 (bimolecular nucleophilic substitution) reaction.[4][5]

The reaction's success is predicated on the nucleophilicity of the indoline nitrogen and the electrophilicity of the methyl iodide.

-

Deprotonation (Optional but Recommended): In the presence of a base (e.g., potassium carbonate), the N-H proton of indoline is removed to form the more nucleophilic indolinide anion.

-

SN2 Attack: The lone pair of electrons on the nitrogen atom (or the indolinide anion) acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This occurs via a "backside attack," leading to the formation of a new C-N bond and the simultaneous cleavage of the C-I bond.[4][5] The iodide ion is displaced as the leaving group.

Caption: SN2 mechanism for the N-methylation of indoline with methyl iodide.

-

Reagents:

-

Indoline (1.0 eq)

-

Methyl Iodide (1.1-1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., Acetone, DMF, or THF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline and the anhydrous solvent.

-

Add the base (e.g., potassium carbonate) to the solution and stir.

-

Slowly add methyl iodide to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography or distillation.[6]

-

Direct Alkylation with Dimethyl Sulfate

Dimethyl sulfate is a potent and cost-effective methylating agent that reacts similarly to methyl iodide. However, it is highly toxic and requires careful handling.[7]

The mechanism is analogous to that of methyl iodide, involving an SN2 reaction. The sulfate group is an excellent leaving group, facilitating the nucleophilic attack by the indoline nitrogen. The reaction is typically performed in the presence of a base like sodium hydroxide.[8]

-

Reagents:

-

Indoline (1.0 eq)

-

Dimethyl Sulfate ((CH₃)₂SO₄, 1.1 eq)

-

Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

-

Solvent (e.g., water, or a biphasic system with an organic solvent like dichloromethane)

-

-

Procedure:

-

Caution: Dimethyl sulfate is highly toxic and carcinogenic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve indoline in the chosen solvent system in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Simultaneously add dimethyl sulfate and the sodium hydroxide solution dropwise, maintaining the temperature below 10 °C and keeping the solution basic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

To quench any unreacted dimethyl sulfate, add a concentrated aqueous ammonia solution and stir for an additional hour.

-

Separate the organic layer (if using a biphasic system) or extract the aqueous layer with an organic solvent.

-